molecular formula C9H13Cl2NO B13651805 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13651805
M. Wt: 222.11 g/mol
InChI Key: FTRKJXLADINCNY-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H

InChI Key

FTRKJXLADINCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)N.Cl

Origin of Product

United States

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